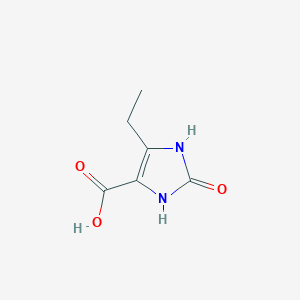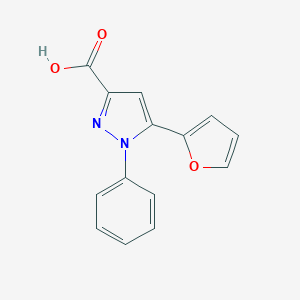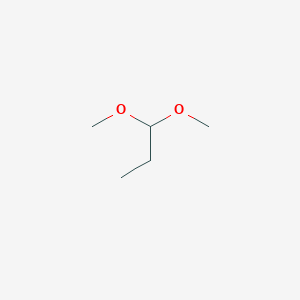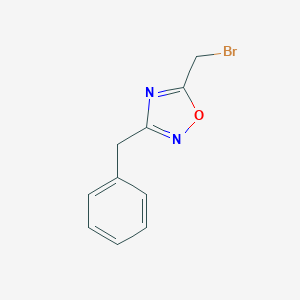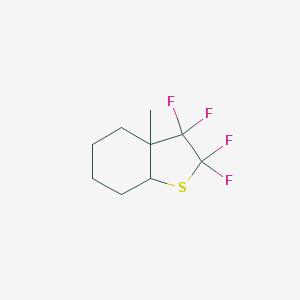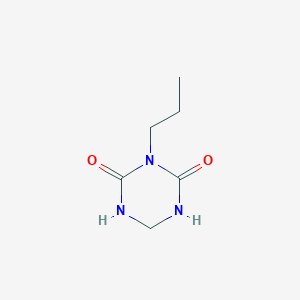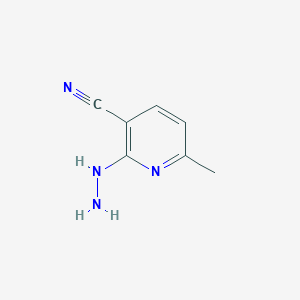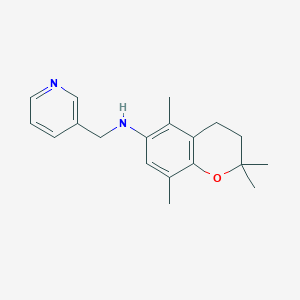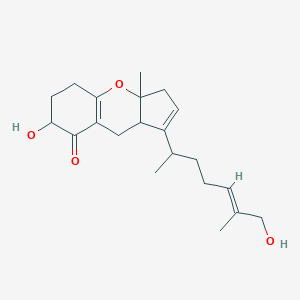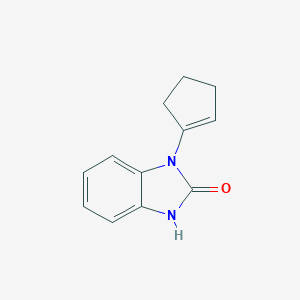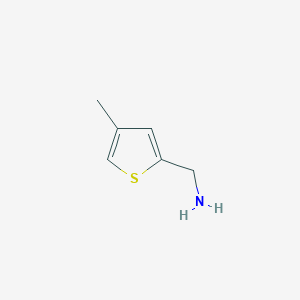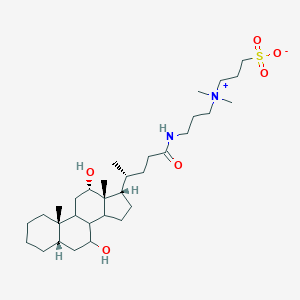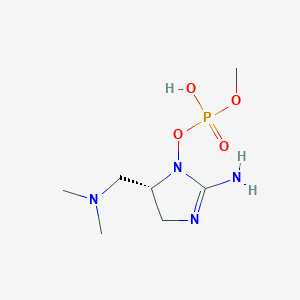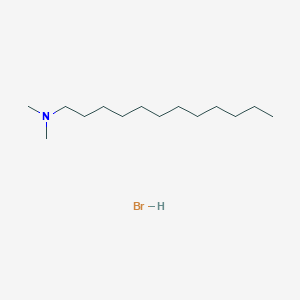
Dodecyldimethylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dodecyldimethylammonium bromide (DDAB) is a quaternary ammonium compound that is widely used in scientific research applications. It is a cationic surfactant that is commonly used to stabilize nanoparticles, emulsions, and other colloidal systems. DDAB is also used as a model membrane component and has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
Dodecyldimethylammonium bromide is a cationic surfactant that interacts with negatively charged surfaces such as cell membranes. The mechanism of action of Dodecyldimethylammonium bromide is based on its ability to form micelles and bilayers, which can interact with the hydrophobic regions of membranes. Dodecyldimethylammonium bromide has been shown to disrupt membrane integrity and induce cell death in a variety of cell types.
Effets Biochimiques Et Physiologiques
Dodecyldimethylammonium bromide has been extensively studied for its biochemical and physiological effects. Dodecyldimethylammonium bromide has been shown to induce oxidative stress and inflammation in cells, and has been implicated in the development of a variety of diseases including cancer and neurodegenerative disorders. Dodecyldimethylammonium bromide has also been shown to have antimicrobial properties and has been used as a disinfectant in a variety of settings.
Avantages Et Limitations Des Expériences En Laboratoire
Dodecyldimethylammonium bromide has several advantages for use in lab experiments, including its ability to stabilize nanoparticles and emulsions. Dodecyldimethylammonium bromide is also relatively inexpensive and easy to obtain. However, Dodecyldimethylammonium bromide can be toxic to cells and has been shown to induce cell death at high concentrations. Care must be taken when using Dodecyldimethylammonium bromide in lab experiments to avoid toxicity and ensure accurate results.
Orientations Futures
There are several future directions for research on Dodecyldimethylammonium bromide. One area of research is the development of new methods for synthesizing Dodecyldimethylammonium bromide that are more efficient and environmentally friendly. Another area of research is the use of Dodecyldimethylammonium bromide as a drug delivery agent, as it has been shown to be effective at delivering drugs to cells. Finally, there is a need for further research on the biochemical and physiological effects of Dodecyldimethylammonium bromide, particularly in relation to its impact on human health.
Méthodes De Synthèse
Dodecyldimethylammonium bromide can be synthesized through a variety of methods, including the reaction of dodecylamine with methyl bromide or the reaction of dodecyltrimethylammonium chloride with silver bromide. The most common method for synthesizing Dodecyldimethylammonium bromide is through the reaction of dodecylamine with methyl bromide in the presence of a base such as sodium hydroxide.
Applications De Recherche Scientifique
Dodecyldimethylammonium bromide has a wide range of scientific research applications, including its use as a surfactant in the synthesis of nanoparticles and emulsions. Dodecyldimethylammonium bromide is also used as a model membrane component in studies of membrane biophysics and has been shown to have a significant impact on membrane structure and function.
Propriétés
Numéro CAS |
19959-22-9 |
|---|---|
Nom du produit |
Dodecyldimethylammonium bromide |
Formule moléculaire |
C14H32BrN |
Poids moléculaire |
294.31 g/mol |
Nom IUPAC |
N,N-dimethyldodecan-1-amine;hydrobromide |
InChI |
InChI=1S/C14H31N.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3;/h4-14H2,1-3H3;1H |
Clé InChI |
DLFDEDJIVYYWTB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN(C)C.Br |
SMILES canonique |
CCCCCCCCCCCCN(C)C.Br |
Autres numéros CAS |
19959-22-9 |
Numéros CAS associés |
112-18-5 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



